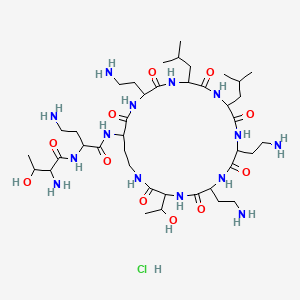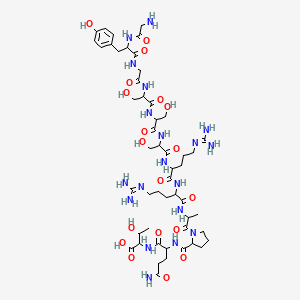
Colistin nonapeptide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colistin nonapeptide hydrochloride is a derivative of colistin, a polymyxin antibiotic. It is known for its ability to enhance the effectiveness of other antibiotics against Gram-negative bacteria. Unlike colistin, this compound lacks the terminal amino acyl residue, which reduces its cytotoxicity while retaining its ability to disrupt bacterial cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Colistin nonapeptide hydrochloride can be synthesized through the acylation of colistin nonapeptide with various acid chlorides. The reaction is typically carried out under controlled pH conditions (around pH 5.0) to ensure selective acylation at the α-amino group . The process involves dissolving colistin nonapeptide in an acetate buffer and reacting it with the desired acid chloride in the presence of acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt, which is a hygroscopic white amorphous powder .
Analyse Chemischer Reaktionen
Types of Reactions: Colistin nonapeptide hydrochloride undergoes various chemical reactions, including acylation, hydrolysis, and substitution. The acylation reaction is particularly significant as it modifies the antimicrobial properties of the compound .
Common Reagents and Conditions:
Acylation: Acid chlorides are commonly used for acylation reactions.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Substitution: Substitution reactions can be performed using various nucleophiles to introduce different functional groups.
Major Products: The major products formed from these reactions include various acylated derivatives of colistin nonapeptide, each exhibiting unique antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Colistin nonapeptide hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Colistin nonapeptide hydrochloride exerts its effects by disrupting the bacterial cell membrane. It interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, increasing membrane permeability and leading to cell death . The compound is polycationic, with both hydrophobic and lipophilic moieties, which facilitate its interaction with the bacterial membrane .
Vergleich Mit ähnlichen Verbindungen
Polymyxin B Nonapeptide: Similar to colistin nonapeptide hydrochloride, polymyxin B nonapeptide lacks the terminal amino acyl residue and is used to enhance the effectiveness of other antibiotics.
Polymyxin B and Colistin: These are cyclic lipodecapeptide antibiotics that share a similar mechanism of action but have higher cytotoxicity compared to their nonapeptide derivatives.
Uniqueness: this compound is unique due to its reduced cytotoxicity and ability to potentiate the effects of other antibiotics without exhibiting significant antibacterial activity on its own . This makes it a valuable tool in the fight against antibiotic-resistant bacteria.
Eigenschaften
CAS-Nummer |
52396-32-4 |
|---|---|
Molekularformel |
C40H77ClN14O11 |
Molekulargewicht |
965.6 g/mol |
IUPAC-Name |
2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H |
InChI-Schlüssel |
IDTSHEDVGPKYSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)

![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)



![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)

